molecular formula C18H25ClN2O2 B10878052 (3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone

(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone

Cat. No.: B10878052
M. Wt: 336.9 g/mol
InChI Key: LOOLKABXCMMKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 1-position with a 3-chlorophenyl methanone group and at the 4-position with a 2,6-dimethylmorpholine moiety. Such structural attributes are critical for optimizing pharmacokinetic properties, including solubility and metabolic stability .

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H25ClN2O2/c1-13-11-21(12-14(2)23-13)17-6-8-20(9-7-17)18(22)15-4-3-5-16(19)10-15/h3-5,10,13-14,17H,6-9,11-12H2,1-2H3

InChI Key

LOOLKABXCMMKJI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

A detailed comparison with structurally related compounds highlights key differences in substituents, synthesis routes, and physicochemical properties.

2.1. Substituent Effects: Morpholine vs. Benzoyl Derivatives
  • Compound 7b: (4-(4-Chlorobenzoyl)piperidin-1-yl)(3-chlorophenyl)methanone (from ) replaces the 2,6-dimethylmorpholine group with a 4-chlorobenzoyl moiety. Physicochemical Properties: The 2,6-dimethylmorpholine in the target compound likely increases lipophilicity (logP) due to alkyl groups, whereas the benzoyl group in 7b may improve solubility in polar solvents . NMR Data:
  • Target Compound : Expected aliphatic carbons (40–70 ppm) from dimethylmorpholine and aromatic carbons (120–140 ppm) from 3-chlorophenyl.
  • 7b: Shows carbonyl peaks at 169.52 ppm (benzoyl C=O) and 200.40 ppm (methanone C=O), with aromatic carbons at 128–135 ppm .
2.3. Analytical Data
  • HPLC Retention :
    • 7b : Retention time = 13.001 min (98% purity at 254 nm), suggesting moderate polarity .
    • Target Compound : Predicted longer retention time due to higher lipophilicity from dimethylmorpholine, though experimental data is unavailable.

Tabulated Comparison

Property Target Compound Compound 7b Compound
Core Structure Piperidine with 3-chlorophenyl methanone Piperidine with 3-chlorophenyl methanone Piperidin-4-one with diphenyl groups
4-Position Substituent 2,6-Dimethylmorpholine 4-Chlorobenzoyl Morpholin-4-ylmethyl
Key Functional Groups Chlorophenyl, dimethylmorpholine Chlorophenyl, chlorobenzoyl Diphenyl, morpholin-4-ylmethyl
Synthesis Route Likely Mannich condensation Not specified (assumed nucleophilic acylation) Mannich condensation
Lipophilicity (Predicted) High (due to dimethylmorpholine) Moderate (aromatic-polar balance) Moderate (diphenyl groups)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.